molecular formula C10H10O3S B14629295 1,3-Benzoxathiole-2-acetic acid, 2-methyl- CAS No. 56536-39-1

1,3-Benzoxathiole-2-acetic acid, 2-methyl-

Katalognummer: B14629295
CAS-Nummer: 56536-39-1
Molekulargewicht: 210.25 g/mol
InChI-Schlüssel: HKKJUKNHEFFPDC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Benzoxathiole-2-acetic acid, 2-methyl- is an organic compound with the molecular formula C10H10O3S. This compound belongs to the class of benzoxathioles, which are heterocyclic compounds containing a benzene ring fused to an oxathiole ring. The presence of both oxygen and sulfur atoms in the ring structure imparts unique chemical properties to this compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzoxathiole-2-acetic acid, 2-methyl- typically involves the reaction of 2-mercaptobenzoic acid with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of 1,3-Benzoxathiole-2-acetic acid, 2-methyl- may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) is common to achieve high purity levels.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Benzoxathiole-2-acetic acid, 2-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted benzoxathioles.

Wissenschaftliche Forschungsanwendungen

1,3-Benzoxathiole-2-acetic acid, 2-methyl- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,3-Benzoxathiole-2-acetic acid, 2-methyl- involves its interaction with specific molecular targets in biological systems. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. The presence of the oxathiole ring allows for unique binding interactions, which can result in specific biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzoxazole: Contains a benzene ring fused to an oxazole ring.

    Benzothiazole: Contains a benzene ring fused to a thiazole ring.

    Benzoxathiole: Contains a benzene ring fused to an oxathiole ring.

Uniqueness

1,3-Benzoxathiole-2-acetic acid, 2-methyl- is unique due to the presence of both oxygen and sulfur atoms in its ring structure. This dual presence imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

56536-39-1

Molekularformel

C10H10O3S

Molekulargewicht

210.25 g/mol

IUPAC-Name

2-(2-methyl-1,3-benzoxathiol-2-yl)acetic acid

InChI

InChI=1S/C10H10O3S/c1-10(6-9(11)12)13-7-4-2-3-5-8(7)14-10/h2-5H,6H2,1H3,(H,11,12)

InChI-Schlüssel

HKKJUKNHEFFPDC-UHFFFAOYSA-N

Kanonische SMILES

CC1(OC2=CC=CC=C2S1)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.